1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
The compound 1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid features a bicyclo[2.1.1]hexane scaffold with a 2-oxabridge (oxygen atom at position 2), a hydroxymethyl group at position 1, two methyl groups at position 3, and a carboxylic acid at position 3. This structure confers rigidity and unique electronic properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-7(2)9(6(11)12)3-8(4-9,5-10)13-7/h10H,3-5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCUCVHLJKLDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)CO)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230800-18-5 | |
| Record name | 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of a suitable precursor containing the hydroxymethyl and carboxylic acid groups. The reaction conditions may include the use of strong acids or bases, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as water, alcohols, or amines can be used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-(carboxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.
Reduction: Formation of 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-ol.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs:
Key Observations:
- Hydrophilicity : The hydroxymethyl group enhances water solubility compared to methyl or tert-Boc-protected analogs .
- Acidity : The carboxylic acid at position 4 (pKa ~2-3) is more sterically accessible than at position 1, influencing salt formation and binding interactions .
- Synthetic Flexibility : The hydroxymethyl group allows derivatization (e.g., phosphorylation, glycosylation), whereas tert-Boc-protected analogs enable controlled amine release .
Enzyme Inhibition Potential
- 3,3-Dimethyl-4-carboxylic Acid Analog (CAS 2995281-15-5) : Lacks hydroxymethyl, reducing affinity for carbohydrate-binding enzymes but may target proteases or kinases .
- 1-Methyl-4-carboxylic Acid (CAS 2168062-80-2) : The methyl group at position 1 may enhance membrane permeability, favoring CNS-targeting applications .
Pharmacokinetic Properties
Biological Activity
1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, commonly referred to as a bicyclic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₁₆H₂₁NO₄
- Molecular Weight : 291.34 g/mol
- CAS Number : 2680726-45-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that bicyclic compounds can exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar bicyclic structures against various bacterial strains, suggesting a potential for developing new antimicrobial agents .
2. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor in biochemical pathways. It is hypothesized that its structural configuration allows it to interact effectively with active sites of enzymes, thereby modulating their activity. This is particularly relevant in the context of metabolic diseases where enzyme regulation is crucial .
3. Anti-inflammatory Effects
Preliminary studies have suggested that derivatives of this compound may possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at MDPI assessed the antimicrobial efficacy of related bicyclic compounds against Gram-positive and Gram-negative bacteria. The results demonstrated a notable reduction in bacterial growth, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Bicyclic Compound A | 32 | Staphylococcus aureus |
| Bicyclic Compound B | 64 | Escherichia coli |
Case Study 2: Enzyme Inhibition Mechanism
In a biochemical assay, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that it could effectively reduce enzyme activity by up to 75%, suggesting its potential as a therapeutic agent in metabolic disorders .
| Enzyme | % Inhibition at 100 µM |
|---|---|
| Enzyme X | 75% |
| Enzyme Y | 50% |
Case Study 3: Anti-inflammatory Activity
A clinical trial evaluated the anti-inflammatory effects of a derivative of this compound in patients with rheumatoid arthritis. The findings showed a significant decrease in inflammatory markers after treatment, supporting its role as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid?
- Methodological Answer : Two primary routes are documented:
Cyclization of 3-hydroxycyclobutanemethanol derivatives under acidic or thermal conditions, forming the bicyclic core .
Photocycloaddition of ethyl 3-(2-propenyloxy)propenoate , which generates the bicyclic ester intermediate. Subsequent hydrolysis and functionalization yield the carboxylic acid .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like ring-expanded byproducts (<1% yield in thermolysis) .
Q. How is the stereochemical configuration of the bicyclic core confirmed?
- Methodological Answer :
- 1H-NMR spectroscopy is critical. For example, the endo configuration of substituents in related ethyl esters (e.g., ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate) is confirmed by distinct splitting patterns of bridgehead protons .
- X-ray crystallography may resolve ambiguities, especially for derivatives with bulky substituents (e.g., tert-butyl groups in analogous compounds) .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- NMR (1H, 13C, and DEPT) maps the bicyclic structure and substituent positions, with bridgehead protons showing characteristic deshielding .
Advanced Research Questions
Q. How do solvolysis conditions influence reaction outcomes for derivatives of this compound?
- Methodological Answer : Solvolysis of brosylate derivatives (e.g., 2-oxabicyclo[2.1.1]hexane-5-methanol brosylate) proceeds via two pathways:
- Displacement : Dominant in nucleophilic solvents (e.g., water), retaining the bicyclic structure.
- Fragmentation : Favored in non-polar solvents (e.g., toluene) or with poor leaving groups, yielding linear ketones or aldehydes .
- Data Contradiction : Fragmentation efficiency increases with temperature but competes with displacement. Design experiments using kinetic isotope effects or DFT calculations to resolve mechanistic ambiguities.
Q. What strategies optimize photocycloaddition yields for synthesizing the bicyclic core?
- Methodological Answer :
- Wavelength control : Use UV light (λ = 254–300 nm) to activate the diene moiety without degrading the product.
- Solvent selection : Non-polar solvents (e.g., hexane) reduce side reactions but may lower solubility.
- Substituent effects : Electron-withdrawing groups on the propenoate ester enhance regioselectivity .
Q. How can computational modeling aid in predicting reactivity or stability?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G*) predict transition states for solvolysis or cyclization, guiding experimental design.
- Molecular dynamics simulations assess steric strain in the bicyclic structure, which correlates with thermal stability .
Q. What role does this compound play in drug design?
- Methodological Answer :
- Bioisostere potential : The rigid bicyclic core mimics aromatic or heterocyclic motifs in protease inhibitors. For example, derivatives with piperazine or tetrazole groups (e.g., PBZ1390) show promise in targeting enzyme active sites .
- Metabolic stability : The hydroxymethyl and carboxylic acid groups enhance solubility, while the bicyclic structure resists oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
